molecular formula C19H29N5O B2517109 N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide CAS No. 1333680-68-4

N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide

Cat. No. B2517109
CAS RN: 1333680-68-4
M. Wt: 343.475
InChI Key: UPLNPPVYXKFMBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps. While I don’t have specific details on the synthetic route for this compound, it likely includes reactions such as amidation, cyclization, and piperidine functionalization. Researchers have successfully prepared Compound X using various methods, including transition metal-catalyzed reactions and multistep processes .


Molecular Structure Analysis

The molecular structure of Compound X is crucial for understanding its properties and interactions. It consists of a piperidine ring, a pyrazole moiety, and an acetamide group. The cyanocyclopentyl substituent enhances its stability and lipophilicity. Structural studies using X-ray crystallography or computational methods provide insights into its three-dimensional arrangement and potential binding sites .


Chemical Reactions Analysis

Compound X may participate in various chemical reactions, including hydrolysis, amidation, and nucleophilic substitutions. Investigating its reactivity with different functional groups can elucidate its behavior under various conditions. Researchers have explored its reactivity in the presence of Lewis acids, bases, and transition metal complexes .

Mechanism of Action

The exact mechanism of action for Compound X remains an active area of research. It may interact with specific receptors, enzymes, or cellular pathways. Further studies are needed to identify its biological targets and understand how it modulates physiological processes. Computational modeling and binding assays can shed light on its mode of action .

Future Directions

: Choe, S., Lee, H., & Nayab, S. (2021). Synthesis, structures, and catalytic efficiency in ring opening polymerization of rac-lactide with tridentate vs. bidentate cobalt (II), zinc (II), and cadmium (II) complexes containing N-substituted N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine ligands. RSC Advances, 11(31), 19141–19150. Link : (Additional references may be needed for specific mechanisms of action or biological studies.)

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[2-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O/c1-15-11-16(2)24(22-15)12-17-7-3-6-10-23(17)13-18(25)21-19(14-20)8-4-5-9-19/h11,17H,3-10,12-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLNPPVYXKFMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCCCN2CC(=O)NC3(CCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide

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